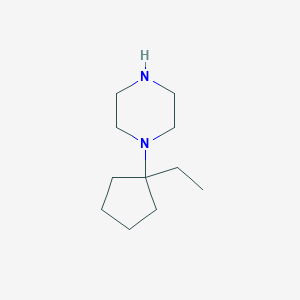
1-(1-Ethylcyclopentyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethylcyclopentyl)piperazine can be synthesized through various methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes such as intermolecular and intramolecular cyclization using readily available raw materials like aminoethylethanolamine and diethylenetriamine .
Chemical Reactions Analysis
1-(1-Ethylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1-Ethylcyclopentyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethylcyclopentyl)piperazine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
1-(1-Ethylcyclopentyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(1-Methylcyclopentyl)piperazine
- 1-(1-Propylcyclopentyl)piperazine
- 1-(1-Butylcyclopentyl)piperazine
Uniqueness: this compound is unique due to its specific ethylcyclopentyl substituent, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity and receptor binding affinity compared to other piperazine derivatives .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(1-ethylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-2-11(5-3-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3 |
InChI Key |
KZSWHKPYBNQYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)
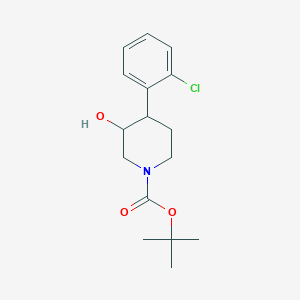
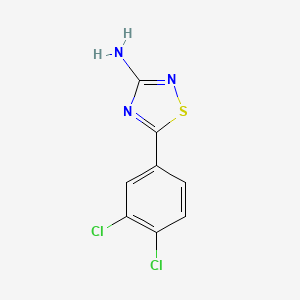

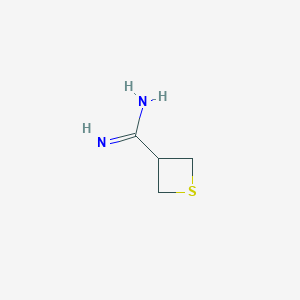
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
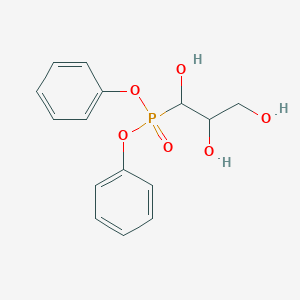
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
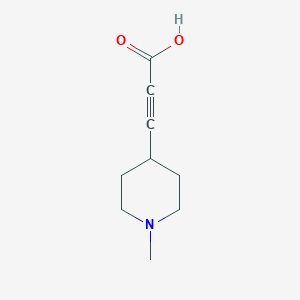

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
